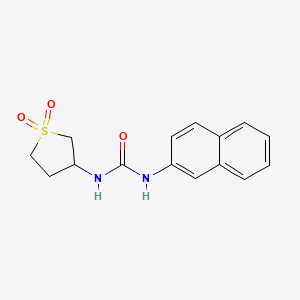
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a naphthalene moiety linked through a urea functional group. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in 1,1-dioxidotetrahydrothiophene.
Urea Formation: The final step involves the reaction of the sulfone-containing tetrahydrothiophene with a naphthalene derivative to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea undergoes various chemical reactions, including:
Oxidation: The sulfone group can participate in further oxidation reactions under specific conditions.
Reduction: The compound can be reduced to modify the sulfone group or other functional groups.
Substitution: The naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly as a modulator of G protein-gated inwardly-rectifying potassium (GIRK) channels.
Biological Research: It is used to investigate the role of GIRK channels in various physiological processes, including pain perception, epilepsy, and anxiety.
Chemical Probes: The compound serves as a chemical probe to study the function and regulation of GIRK channels in different tissues.
Wirkmechanismus
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea involves its interaction with GIRK channels. The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. The molecular targets include the GIRK1/2 channel subtype, which is prevalent in the brain and other tissues . The pathways involved in its action are related to GPCR signaling, which regulates the opening and closing of GIRK channels .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylurea can be compared with other similar compounds, such as:
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds also act as GIRK channel activators but differ in their chemical structure and potency.
Urea-based GIRK Activators: These compounds share the urea functional group but may have different substituents, affecting their selectivity and metabolic stability.
The uniqueness of this compound lies in its specific combination of the sulfone-containing tetrahydrothiophene ring and the naphthalene moiety, which contributes to its distinct pharmacological profile and research potential .
Eigenschaften
Molekularformel |
C15H16N2O3S |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-(1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylurea |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-7-8-21(19,20)10-14)16-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9,14H,7-8,10H2,(H2,16,17,18) |
InChI-Schlüssel |
ABRPLZLGWGPXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


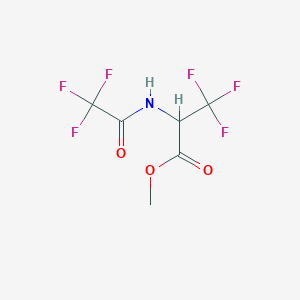
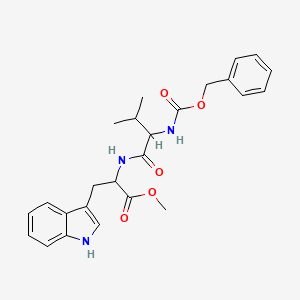
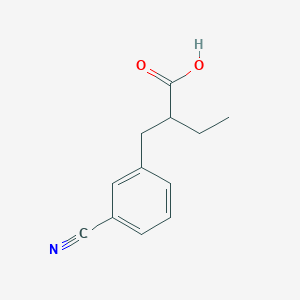

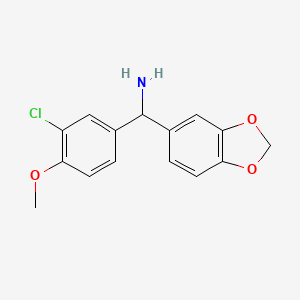
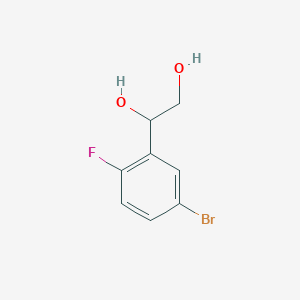


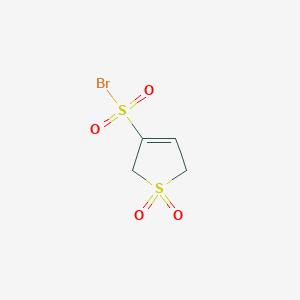


![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
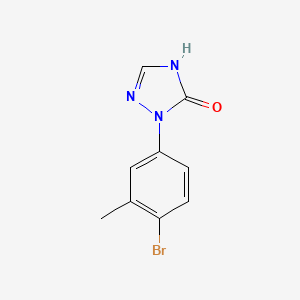
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
